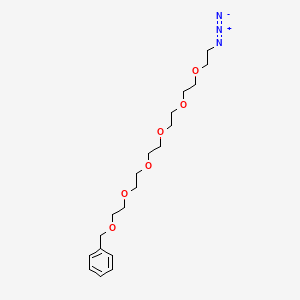
Benzyl-PEG6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG6-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl group and an azide functional group attached to a PEG chain. The compound is widely used in various chemical and biological applications due to its unique properties, such as increased water solubility and the ability to participate in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG6-azide can be synthesized through a series of chemical reactions. One common method involves the azidonation of benzyl alcohol derivatives. The process typically includes the following steps:
Activation of Benzyl Alcohol: Benzyl alcohol is first converted to a more reactive intermediate, such as benzyl bromide or benzyl chloride, using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Azidonation: The activated benzyl intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to form benzyl azide.
PEGylation: The benzyl azide is subsequently conjugated to a PEG chain through nucleophilic substitution reactions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process and verify the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG6-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper(I) catalyst, such as copper sulfate (CuSO4) and a reducing agent like sodium ascorbate, in a solvent like water or a water-ethanol mixture.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and can be performed in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are highly stable and have various applications in chemical biology and materials science .
Scientific Research Applications
Benzyl-PEG6-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Applied in the production of functional materials, such as hydrogels and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl-PEG6-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and resistant to hydrolysis and oxidation. This property makes this compound an ideal candidate for bioconjugation and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG6-acid: Contains an azide group and a carboxylic acid group linked through a PEG chain.
m-PEG6-azide: An azide-containing reagent with a PEG spacer that increases solubility in aqueous media.
Uniqueness
Benzyl-PEG6-azide is unique due to the presence of a benzyl group, which provides additional functionality and reactivity compared to other PEG-azide compounds. This makes it particularly useful in applications requiring specific chemical modifications and enhanced solubility.
Properties
Molecular Formula |
C19H31N3O6 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C19H31N3O6/c20-22-21-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-4-2-1-3-5-19/h1-5H,6-18H2 |
InChI Key |
TYGXSSHTJLZOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


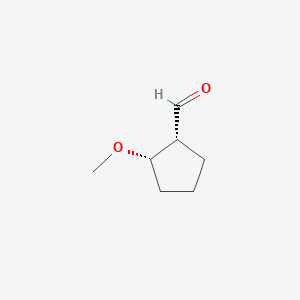
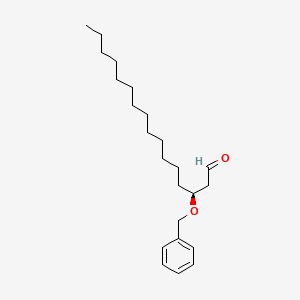

![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
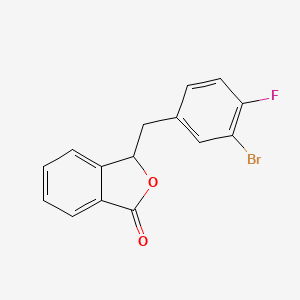
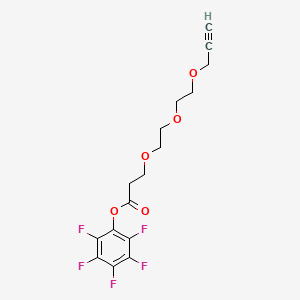
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)


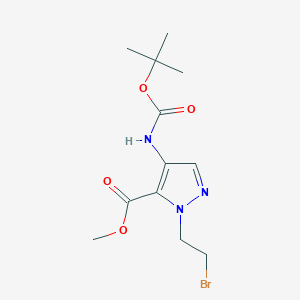
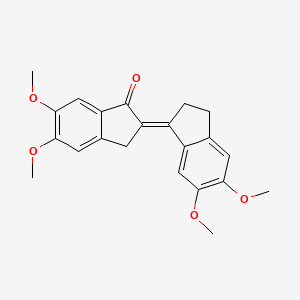
![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)
